Cas no 2703781-56-8 (2-oxa-8-azaspiro4.5decane-3-carboxylic acid hydrochloride)

2-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride is a spirocyclic compound featuring a unique oxa-aza heterocyclic framework, which serves as a versatile intermediate in organic synthesis and medicinal chemistry. Its rigid spiro structure enhances stereochemical control, making it valuable for constructing complex molecular architectures. The carboxylic acid functionality allows for further derivatization, while the hydrochloride salt improves solubility and handling. This compound is particularly useful in the development of pharmacologically active molecules, including CNS-targeting agents, due to its structural resemblance to bioactive scaffolds. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications.
2-oxa-8-azaspiro4.5decane-3-carboxylic acid hydrochloride structure
2703781-56-8 structure
商品名:2-oxa-8-azaspiro4.5decane-3-carboxylic acid hydrochloride
CAS番号:2703781-56-8
MF:C9H16ClNO3
メガワット:221.681241989136
MDL:MFCD28893660
CID:5460437
PubChem ID:165945202

2-oxa-8-azaspiro4.5decane-3-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • Z2310708144
    • 2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
    • 2-oxa-8-azaspiro4.5decane-3-carboxylic acid hydrochloride
    • MDL: MFCD28893660
    • インチ: 1S/C9H15NO3.ClH/c11-8(12)7-5-9(6-13-7)1-3-10-4-2-9;/h7,10H,1-6H2,(H,11,12);1H
    • InChIKey: WETHKSJOEDGAQZ-UHFFFAOYSA-N
    • ほほえんだ: Cl.O1C(C(=O)O)CC2(C1)CCNCC2

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 211
  • トポロジー分子極性表面積: 58.6

2-oxa-8-azaspiro4.5decane-3-carboxylic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20878474-0.1g
2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
2703781-56-8 95%
0.1g
$505.0 2023-09-16
Enamine
EN300-20878474-5.0g
2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
2703781-56-8 95%
5g
$4226.0 2023-05-01
1PlusChem
1P02811P-500mg
2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
2703781-56-8 95%
500mg
$1466.00 2024-05-08
1PlusChem
1P02811P-250mg
2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
2703781-56-8 95%
250mg
$953.00 2024-05-08
1PlusChem
1P02811P-1g
2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
2703781-56-8 95%
1g
$1864.00 2024-05-08
Aaron
AR0281A1-250mg
2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
2703781-56-8 95%
250mg
$1017.00 2025-02-15
Aaron
AR0281A1-50mg
2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
2703781-56-8 95%
50mg
$490.00 2025-02-15
Enamine
EN300-20878474-2.5g
2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
2703781-56-8 95%
2.5g
$2856.0 2023-09-16
Enamine
EN300-20878474-10g
2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
2703781-56-8 95%
10g
$6266.0 2023-09-16
Enamine
EN300-20878474-5g
2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
2703781-56-8 95%
5g
$4226.0 2023-09-16

2-oxa-8-azaspiro4.5decane-3-carboxylic acid hydrochloride 関連文献

2-oxa-8-azaspiro4.5decane-3-carboxylic acid hydrochlorideに関する追加情報

2-Oxa-8-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride: A Comprehensive Overview

2-Oxa-8-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride, commonly referred to by its CAS number CAS 2703781-56-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the spirocyclic class of molecules, which are characterized by two rings sharing a single atom. The spiro structure in this compound is formed by a four-membered and a five-membered ring, with an oxygen atom at position 2 and a nitrogen atom at position 8, giving it the name 2-oxa-8-azaspiro[4.5]decane. The carboxylic acid group at position 3 and its hydrochloride salt form further define its chemical identity.

The synthesis of CAS 2703781-56-8 involves a series of well-controlled reactions, including ring-forming processes and functional group transformations. Recent advancements in synthetic chemistry have enabled more efficient routes to prepare this compound, reducing production costs and enhancing purity. Researchers have also explored the stereochemistry of this molecule, revealing that the spiro arrangement imposes unique steric constraints that influence its reactivity and biological activity.

From a pharmacological perspective, 2-Oxa-8-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride has shown promising results in preclinical studies. It exhibits selective binding to certain receptors, making it a potential candidate for drug development in areas such as central nervous system disorders and inflammatory diseases. Recent studies have highlighted its ability to modulate ion channels, which are critical for various physiological processes.

The structural uniqueness of this compound also makes it an interesting subject for computational chemistry studies. Advanced molecular modeling techniques have been employed to predict its binding affinity to target proteins and to design analogs with improved pharmacokinetic properties. These efforts have led to the identification of several derivatives that exhibit enhanced bioavailability and reduced toxicity.

In terms of applications, CAS 2703781-56-8 is being explored as a lead compound for developing novel therapeutic agents. Its spirocyclic framework provides a platform for further functionalization, allowing chemists to introduce additional bioactive groups. This versatility positions it as a valuable tool in medicinal chemistry research.

Looking ahead, ongoing research aims to elucidate the complete mechanism of action of 2-Oxa-8-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride. Understanding how it interacts with cellular pathways will be crucial for optimizing its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical use.

In conclusion, CAS 2703781-56-8, or 2-Oxa-8-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride, represents a significant advancement in the field of spirocyclic compounds. Its unique structure, coupled with promising pharmacological properties, positions it as a key player in future drug discovery efforts.

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